2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

CAS No.: 1172469-40-7

Cat. No.: VC3357754

Molecular Formula: C6H9BrClNS

Molecular Weight: 242.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172469-40-7 |

|---|---|

| Molecular Formula | C6H9BrClNS |

| Molecular Weight | 242.57 g/mol |

| IUPAC Name | 2-(4-bromothiophen-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8BrNS.ClH/c7-5-3-6(1-2-8)9-4-5;/h3-4H,1-2,8H2;1H |

| Standard InChI Key | QAOJGFACAPVIKY-UHFFFAOYSA-N |

| SMILES | C1=C(SC=C1Br)CCN.Cl |

| Canonical SMILES | C1=C(SC=C1Br)CCN.Cl |

Introduction

Chemical Identity and Structure

Molecular Identification

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a crystalline compound categorized as a brominated thiophene derivative. The compound is registered with CAS number 1172469-40-7 and possesses distinct structural characteristics that make it valuable for specialized applications . This compound represents a salt form of the parent compound 2-(4-Bromothiophen-2-yl)ethan-1-amine (CID 15036615), with the addition of a hydrochloride group enhancing its stability and solubility properties for research applications .

Nomenclature and Synonyms

The compound is known by several systematic and common names in chemical databases and literature:

-

2-(4-bromothiophen-2-yl)ethanamine hydrochloride (primary name)

-

4-Bromothiophene-2-ethanamine Hydrochloride

Physical and Chemical Properties

Fundamental Properties

The physical and chemical characteristics of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride provide critical information for its handling, storage, and application in research settings. The compound exhibits properties typical of hydrochloride salts of amine-containing heterocycles.

Table 1: Basic Physical and Chemical Properties of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride

Structural Analysis and Characteristics

Structural Features

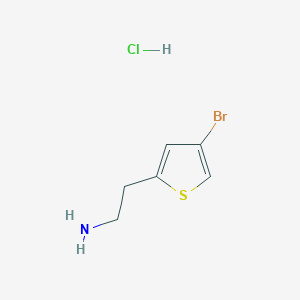

The chemical structure of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride consists of three key components:

-

A thiophene ring - a five-membered aromatic heterocycle containing a sulfur atom

-

A bromine substituent at the 4-position of the thiophene ring

-

An ethanamine (ethylamine) side chain attached at the 2-position of the thiophene ring, present as its hydrochloride salt

This structural arrangement confers specific chemical reactivity patterns and biological interaction potential. The brominated thiophene scaffold provides a platform for further synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions similar to those used for related thiophene derivatives .

Applications in Research and Development

Pharmaceutical Research Applications

2-(4-Bromothiophen-2-yl)ethanamine hydrochloride serves as an important intermediate in pharmaceutical research and development. The compound's structural features make it particularly valuable in medicinal chemistry efforts targeting central nervous system disorders, including potential treatments for depression, anxiety, and neurodegenerative diseases . Its brominated thiophene core provides a versatile scaffold for structure-activity relationship studies.

The presence of the bromine substituent at the 4-position makes this compound especially useful for further synthetic modifications through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery programs. Additionally, the primary amine functionality permits various transformations, including amide formation, reductive amination, and other nitrogen-based derivatizations commonly employed in pharmaceutical research.

Receptor Studies and Biochemical Investigations

The compound finds application in the development of ligands for receptor studies, particularly those involving neurotransmitter systems. These studies contribute to understanding biochemical pathways and drug-receptor interactions that are crucial for rational drug design . The thiophene moiety, which bears structural similarities to certain biologically relevant aromatic systems, makes compounds of this class interesting candidates for probing receptor binding sites.

As a research tool, 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride may be employed in:

-

Development of radioligands for binding assays

-

Creation of affinity labels for protein identification

-

Synthesis of fluorescent probes for imaging studies

-

Structure-activity relationship investigations

Organic Synthesis Applications

In synthetic organic chemistry, this compound serves as a valuable building block for constructing complex heterocyclic frameworks that are essential in medicinal chemistry . The brominated thiophene core allows for selective functionalization through various methodologies, including:

-

Palladium-catalyzed cross-coupling reactions (similar to those described for related thiophene derivatives)

-

Directed metalation chemistry

-

Nucleophilic and electrophilic substitutions

-

Cycloaddition reactions

These synthetic pathways facilitate the creation of structurally diverse compounds with potential biological activities, highlighting the importance of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride in modern drug discovery efforts.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride have been reported in chemical databases and literature, with variations in:

-

The position of the bromine substituent on the thiophene ring

-

The length of the alkyl chain connecting the amine group to the thiophene ring

-

Additional substituents on either the thiophene ring or the amine group

Notable related compounds include:

-

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride (CAS: 2244906-14-5)

-

(4-Bromothiophen-2-yl)methanamine hydrochloride (CAS: 1171697-10-1)

These analogues share the core brominated thiophene scaffold but differ in the length and substitution pattern of the amine-containing side chain. Such structural variations can provide valuable insights into structure-activity relationships when evaluating the biological activities of this class of compounds.

Functional Comparisons

The functional differences between 2-(4-Bromothiophen-2-yl)ethanamine hydrochloride and its structural analogues primarily involve:

-

Differences in physicochemical properties (such as solubility, lipophilicity, and pKa)

-

Variations in receptor binding profiles and potency

-

Distinct synthetic utility as building blocks in medicinal chemistry

These differences highlight the importance of precise structural control in the design and synthesis of thiophene-based compounds for specific research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume